N-(Piperidin-4-yl)quinazolin-4-amine
Overview
Description
N-(Piperidin-4-yl)quinazolin-4-amine is a compound that belongs to the class of organic compounds known as quinazolinamines . It is a potent, selective inhibitor of histone methyltransferases G9a (EHMT2) and GLP (EHMT1), which catalyze the mono and dimethylation of lysine 9 of histone 3 (H3K9), and other non-histone substrates such as p53 and WIZ .
Molecular Structure Analysis
The molecular formula of N-(Piperidin-4-yl)quinazolin-4-amine is C13H16N4 . This compound has a molecular weight of 228.29300 .Chemical Reactions Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Scientific Research Applications
Anti-Tubercular Activity
N-(Piperidin-4-yl)quinazolin-4-amine derivatives, specifically the 2,4-diaminoquinazoline class, have been identified as effective inhibitors of Mycobacterium tuberculosis growth. A study highlighted the significance of the piperidine and benzylic amine segments in these compounds for their potency against tuberculosis. Pharmacokinetic studies in rats indicated promising in vivo compound exposure, and bactericidal activity was observed against both replicating and non-replicating M. tuberculosis strains. This suggests potential for these compounds in tuberculosis drug discovery (Odingo et al., 2014).
Nitric Oxide Synthase Inhibition
Compounds from the 2-substituted 1,2-dihydro-4-quinazolinamine and 4'-aminospiro[piperidine-4,2'(1'H)-quinazolin]-4'-amine series, closely related to N-(Piperidin-4-yl)quinazolin-4-amine, have shown potent and selective inhibition of inducible nitric oxide synthase (i-NOS). These inhibitors exhibit nanomolar potency and high selectivity for the inducible isoform of the enzyme over the constitutive isoforms. Their efficacy in acute and chronic animal models of inflammatory disease following oral administration has been demonstrated, indicating their potential as anti-inflammatory agents (Tinker et al., 2003).
CCR4 Antagonism
N-(Piperidin-4-yl)quinazolin-4-amine derivatives have been explored for their potential as CC chemokine receptor-4 (CCR4) antagonists. Modifications in the chemical structure, like replacing the pyrrolidine moiety with a 3-(hydroxymethyl)piperidine, resulted in potent inhibition of human/mouse chemotaxis. Oral administration of these compounds demonstrated anti-inflammatory activity in a murine model of acute dermatitis, signifying their potential in treating inflammatory conditions (Yokoyama et al., 2009).
Insecticidal Efficacy
Derivatives of N-(Piperidin-4-yl)quinazolin-4-amine have been synthesized and evaluated for their insecticidal efficacy. Compounds were synthesized by reacting with different nitrogen nucleophiles, including piperidine. The structural features of these synthesized compounds were characterized, and their insecticidal properties were evaluated, showcasing the potential application of these compounds in pest control (El-Shahawi et al., 2016).
Antihypertensive Properties
Research has been conducted on piperidine derivatives with a quinazoline ring system, exploring their potential as antihypertensive agents. Specific compounds in this series have shown strong hypotension effects in spontaneously hypertensive rat models, indicating their potential use in managing hypertension (Takai et al., 1986).
Future Directions
properties
IUPAC Name |
N-piperidin-4-ylquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-4-12-11(3-1)13(16-9-15-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQISUMHDDPZFLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719199 | |
Record name | N-(Piperidin-4-yl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Piperidin-4-yl)quinazolin-4-amine | |
CAS RN |
1183120-04-8 | |
Record name | N-(Piperidin-4-yl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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